4-Nitro-2-(trifluoromethyl)phenylacetonitrile
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Overview
Description
4-Nitro-2-(trifluoromethyl)phenylacetonitrile: is an organic compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.14 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetonitrile group (-CH2CN). This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethyl)phenylacetonitrile typically involves the nitration of 2-(trifluoromethyl)phenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Reduction: 4-Amino-2-(trifluoromethyl)phenylacetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Nitro-2-(trifluoromethyl)phenylacetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates targeting specific biological pathways .
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 4-Nitro-2-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity . The presence of the nitro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylacetonitrile
- 4-Nitrophenylacetonitrile
- 3-(Trifluoromethyl)phenylacetonitrile
- 4-Methylbenzyl cyanide
Comparison: 4-Nitro-2-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2-[4-nitro-2-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-5-7(14(15)16)2-1-6(8)3-4-13/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUZIVAKGINWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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